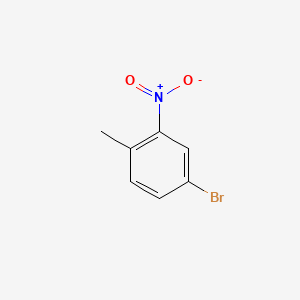

4-Bromo-2-nitrotoluene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNXALJXBRSMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209784 | |

| Record name | 4-Bromo-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-26-5 | |

| Record name | 4-Bromo-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-nitrotoluene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-nitrotoluene, a key chemical intermediate in organic synthesis. This document details its chemical and physical properties, safety and handling information, and provides detailed experimental protocols for its synthesis and analysis. Furthermore, a significant application in the synthesis of 6-bromoindole (B116670) via the Batcho-Leimgruber indole (B1671886) synthesis is thoroughly described, including a step-by-step methodology. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Identity and Properties

This compound is a substituted toluene (B28343) derivative with the chemical formula C₇H₆BrNO₂. Its Chemical Abstracts Service (CAS) registry number is 60956-26-5 .

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| CAS Number | 60956-26-5 | |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| Appearance | Light yellow to dark brown solid | |

| Melting Point | 45-48 °C | |

| Boiling Point | 130 °C at 12 mmHg | |

| Solubility | Insoluble in water | |

| Synonyms | 4-Bromo-1-methyl-2-nitrobenzene, 2-Nitro-4-bromotoluene |

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Precautionary Statement | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Synthesis of this compound

There are two primary synthetic routes to this compound: the Sandmeyer reaction starting from 4-amino-2-nitrotoluene and the regioselective bromination of o-nitrotoluene.

Synthesis via Sandmeyer Reaction

This method provides a high yield of the desired product. The overall reaction scheme is depicted below.

Caption: Synthesis of this compound via Sandmeyer Reaction.

Materials:

-

4-Amino-2-nitrotoluene (15.24 g, 99 mmol)

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Water (H₂O)

-

500 mL 3-necked flask, condenser, addition funnel, ice bath, steam distillation apparatus

Procedure: [1]

-

A slurry of 4-amino-2-nitrotoluene (15.24 g, 99 mmol) in 125 mL of water is prepared in a 500 mL 3-necked flask equipped with a condenser and an addition funnel.

-

The suspension is heated to reflux, and 51.5 mL of 48% hydrobromic acid is added dropwise.

-

The mixture is maintained at reflux for 20 minutes and then cooled to 0°C in an ice bath.

-

A solution of sodium nitrite (6.45 g, 93 mmol) in 40 mL of water is added dropwise with vigorous stirring, maintaining the temperature at 0°C to form the diazonium salt.

-

The resulting diazonium salt solution is stirred at 0°C for 15 minutes.

-

In a separate flask, a mixture of copper(I) bromide (15.44 g, 108 mmol) in 75 mL of water and 33 mL of 48% hydrobromic acid is prepared and cooled to 0-5°C.

-

The cold diazonium salt solution is added dropwise to the mechanically stirred CuBr mixture.

-

The resulting thick suspension is stirred at room temperature for 20 minutes, then heated on a steam bath for an additional 20 minutes, and finally left to stand overnight.

-

The product is isolated by steam distillation, affording this compound as yellow prisms.

Synthesis via Regioselective Bromination of o-Nitrotoluene

This method involves the direct bromination of o-nitrotoluene. The directing effects of the methyl and nitro groups lead to the formation of this compound as a major product, though separation from other isomers may be required.

Caption: Synthesis by Bromination of o-Nitrotoluene.

Materials:

-

o-Nitrotoluene

-

Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings as a catalyst

-

A suitable inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

Procedure:

-

Dissolve o-nitrotoluene in the chosen inert solvent in a flask protected from light.

-

Add a catalytic amount of iron(III) bromide or iron filings.

-

Slowly add a stoichiometric amount of bromine to the solution at a controlled temperature (typically at or below room temperature).

-

The reaction mixture is stirred until the bromine color disappears, indicating the completion of the reaction.

-

The reaction is quenched by the addition of a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine.

-

The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product may require purification by recrystallization or column chromatography to isolate the pure this compound from any isomeric byproducts.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity of this compound and the progress of reactions involving this compound can be monitored by reverse-phase HPLC.[2]

HPLC Experimental Protocol (General)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., Newcrom R1) |

| Mobile Phase | A mixture of acetonitrile (B52724) and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV detector at a suitable wavelength (e.g., 254 nm) |

| Flow Rate | Typically 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30°C) |

Application in Synthesis: Preparation of 6-Bromoindole

This compound is a valuable precursor for the synthesis of 6-bromoindole, a key building block in the development of various pharmacologically active compounds.[3] The Batcho-Leimgruber indole synthesis is a widely used method for this transformation.[4][5][6]

Caption: Synthesis of 6-Bromoindole from this compound.

Experimental Protocol

This two-step synthesis involves the formation of an enamine intermediate followed by reductive cyclization.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA)

-

Pyrrolidine

-

A high-boiling point solvent such as N,N-Dimethylformamide (DMF)

Procedure: [5]

-

A solution of this compound in DMF is prepared in a round-bottom flask.

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) and a catalytic amount of pyrrolidine are added to the solution.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often a deeply colored solid. This intermediate can be used in the next step without further purification.

Materials:

-

Crude enamine intermediate from Step 1

-

A suitable reducing agent (e.g., Raney nickel with hydrazine, or palladium on carbon with hydrogen gas)

-

An appropriate solvent (e.g., ethanol (B145695) or ethyl acetate)

-

The crude enamine intermediate is dissolved in a suitable solvent.

-

A catalytic amount of the chosen reducing agent (e.g., Raney nickel) is added to the solution.

-

If using hydrazine, it is added dropwise to the mixture at a controlled temperature. If using hydrogen gas, the reaction is carried out under a hydrogen atmosphere.

-

The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).

-

After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The crude 6-bromoindole is then purified by column chromatography or recrystallization to yield the final product.

Conclusion

This compound is a versatile and important chemical intermediate with well-defined properties and established synthetic routes. Its application in the synthesis of complex heterocyclic structures, such as 6-bromoindole, highlights its significance in the fields of medicinal chemistry and drug discovery. The detailed protocols provided in this guide offer a practical resource for the synthesis, analysis, and utilization of this valuable compound. As with all chemical procedures, appropriate safety measures must be strictly adhered to when handling this compound and the reagents used in its synthesis and subsequent reactions.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Physical Properties of 4-Bromo-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitrotoluene is a substituted aromatic compound that serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is essential for its effective handling, application in synthetic protocols, and for ensuring the safety and reproducibility of experimental work. This technical guide provides an in-depth overview of the key physical characteristics of this compound, complete with experimental methodologies for their determination.

Core Physical Properties

The fundamental physical properties of this compound are summarized in the table below. These values are critical for predicting its behavior in various solvents and under different temperature and pressure conditions.

| Property | Value |

| Molecular Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.03 g/mol [1] |

| Melting Point | 45-48 °C[1] |

| Boiling Point | 130 °C at 12 mmHg[1] |

| Appearance | Light yellow to dark brown solid[2] |

| Solubility | Insoluble in water[1] |

| Density | No precise experimental data available; estimated to be similar to its isomer, 2-Bromo-4-nitrotoluene (~1.615 g/cm³)[3] |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail the standard experimental procedures for measuring the key physical constants of solid organic compounds like this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.

Methodology: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the bulb of the thermometer and the sample at the same level. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube filled with a high-boiling point oil or a digital melting point apparatus).

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1 °C).

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. As this compound is a solid at room temperature, its boiling point is determined under reduced pressure to prevent decomposition.

Methodology: Distillation Method (under reduced pressure)

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is connected to a condenser, a receiving flask, and a vacuum source. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Pressure Reduction: The pressure inside the apparatus is reduced to the desired value (e.g., 12 mmHg) using a vacuum pump.

-

Heating: The distillation flask is heated gently.

-

Observation: The temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point at that specific pressure.

Determination of Density

Density is the mass of a substance per unit volume. For a solid, it can be determined by measuring the volume of a liquid displaced by a known mass of the solid.

Methodology: Liquid Displacement Method

-

Mass Measurement: A known mass of this compound is accurately weighed using an analytical balance.

-

Volume Measurement: A graduated cylinder is partially filled with a liquid in which this compound is insoluble (e.g., water, given its insolubility). The initial volume of the liquid is recorded.

-

Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

-

Final Volume Measurement: The new volume of the liquid in the graduated cylinder is recorded. The difference between the final and initial volumes gives the volume of the solid.

-

Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Qualitative Assessment

-

Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL of water) is added to the test tube.

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble if it completely dissolves, partially soluble if some of it dissolves, and insoluble if it does not dissolve at all. This process is repeated with a range of solvents of varying polarities (e.g., ethanol, acetone, diethyl ether, hexane) to create a solubility profile.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the key physical properties of a solid organic compound like this compound.

Caption: A generalized workflow for determining the physical properties of a solid organic compound.

References

An In-depth Technical Guide to 4-Bromo-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4-Bromo-2-nitrotoluene, a key intermediate in organic synthesis.

Molecular Structure and Identifiers

This compound is an aromatic compound with a toluene (B28343) backbone substituted with a bromine atom at the para position (C4) and a nitro group at the ortho position (C2) relative to the methyl group.[1] Its chemical formula is C7H6BrNO2.[2][3][4]

The structure is confirmed by various spectroscopic methods and is represented by the IUPAC name 4-bromo-1-methyl-2-nitrobenzene.[2]

Table 1: Molecular Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 4-bromo-1-methyl-2-nitrobenzene | [2] |

| CAS Number | 60956-26-5 | [2][3][5] |

| Molecular Formula | C7H6BrNO2 | [2][3][4] |

| Molecular Weight | 216.03 g/mol | [2][3][5] |

| InChI | 1S/C7H6BrNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3 | [2][5] |

| InChIKey | KZNXALJXBRSMFL-UHFFFAOYSA-N | [2][4][5] |

| SMILES | Cc1ccc(Br)cc1--INVALID-LINK--=O | [5] |

| EC Number | 262-536-3 | [5] |

| PubChem CID | 123546 | [2] |

Physicochemical Properties

This compound is a solid at room temperature, appearing as a light yellow to dark brown solid.[6] It is insoluble in water.[5][7]

Table 2: Physicochemical Data for this compound

| Property | Value | Reference |

| Appearance | Light yellow to dark brown solid | [6] |

| Melting Point | 45-48 °C | [3][5][6][7] |

| Boiling Point | 130 °C at 12 mmHg | [3][5][6][7] |

| Solubility | Insoluble in water | [5][7] |

| XLogP3 | 3.1 | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques, including NMR, IR, and mass spectrometry.[2][8]

Table 3: Spectroscopic Data for this compound

| Technique | Data Highlights | Reference |

| ¹H NMR (CDCl₃) | δ 8.10 (d, J=2.0 Hz, 1H), 7.62 (dd, J=2.0, 8.2 Hz, 1H), 7.24 (d, J=8.2 Hz, 1H), 2.55 (s, 3H) | [9] |

| ¹³C NMR (CDCl₃) | δ 149.5, 136.0, 134.1, 132.6, 127.5, 119.6, 20.1 | [9] |

| IR (CDCl₃, cm⁻¹) | 3019, 1526, 1350, 1215 | [9] |

| Mass Spec (GC-MS) | m/z Top Peak: 90, 2nd Highest: 89, 3rd Highest: 63 | [2] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, including the regioselective bromination of o-nitrotoluene.[3][7] A common laboratory-scale synthesis involves the Sandmeyer reaction of 4-amino-2-nitrotoluene.[9]

This protocol details the synthesis of this compound from 4-amino-2-nitrotoluene.

-

Diazotization:

-

Slurry 4-amino-2-nitrotoluene (15.24 g, 99 mmol) in 125 mL of water in a 500 mL 3-necked flask equipped with a condenser and an addition funnel.

-

Heat the suspension to reflux and add 48% HBr (51.5 mL) dropwise.

-

Maintain the mixture at reflux for 20 minutes, then cool to 0 °C in an ice bath.

-

Add a solution of NaNO₂ (6.45 g, 93 mmol) in 40 mL of water dropwise with rapid stirring, maintaining the temperature at 0 °C.

-

Stir the resulting diazonium solution at 0 °C for 15 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a mixture of CuBr (15.44 g, 108 mmol) in 75 mL of water and 48% HBr (33 mL), and cool it to 0-5 °C with an ice bath.

-

Add the diazonium solution dropwise to the mechanically stirred CuBr mixture.

-

Stir the thick suspension at room temperature for 20 minutes.

-

Heat the mixture on a steam bath for an additional 20 minutes and then let it stand overnight.

-

-

Purification:

-

Isolate the product via steam distillation. This affords this compound (17.79 g, 89% yield) as yellow prisms.

-

Applications in Organic Synthesis

This compound is a versatile intermediate used in the synthesis of more complex molecules for the pharmaceutical, agrochemical, and dye industries.[6] Its functional groups allow for a variety of chemical transformations.

Key synthetic applications include its use as a starting material for:

-

4-bromo-2-nitrobenzaldehyde[7]

-

4-bromo-2-nitrobenzoic acid via oxidation[7]

-

6-bromoindole through the Batcho-Leimgruber indole (B1671886) synthesis[7]

The nitro group can be reduced to an amine, and the bromo group can participate in cross-coupling reactions, making it a valuable building block.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.[2]

Table 4: GHS Hazard Information

| Hazard Class | Category | Statement | Reference |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [2] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [2] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [2] |

Precautionary Measures:

-

Prevention: Wash hands and exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[10] Wear protective gloves, clothing, and eye/face protection.[10] Use only outdoors or in a well-ventilated area.[10]

-

Response:

-

If Swallowed: Call a poison center or doctor if you feel unwell.[10]

-

If on Skin: Wash with plenty of soap and water.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

References

- 1. homework.study.com [homework.study.com]

- 2. This compound | C7H6BrNO2 | CID 123546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 60956-26-5 [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound 97 60956-26-5 [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound | 60956-26-5 [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromo-2-nitrotoluene: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-nitrotoluene, a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical identity, physicochemical and spectroscopic properties, and provides an in-depth look at its synthesis. Furthermore, it explores its role as a precursor in the synthesis of bioactive molecules, with a special focus on the Hedgehog signaling pathway inhibitor, Vismodegib. Detailed experimental protocols, data tables, and pathway and workflow diagrams are included to support researchers and drug development professionals in their work with this versatile compound.

Chemical Identity and Structure

The compound commonly known as this compound is systematically named 4-bromo-1-methyl-2-nitrobenzene according to IUPAC nomenclature.[1] Its chemical structure consists of a toluene (B28343) molecule substituted with a bromine atom at the para position (position 4) and a nitro group at the ortho position (position 2) relative to the methyl group.

Molecular Formula: C₇H₆BrNO₂[1]

Molecular Weight: 216.03 g/mol [1]

CAS Registry Number: 60956-26-5[1]

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its handling, characterization, and use in synthetic applications.

Physicochemical Properties

| Property | Value | Reference |

| Physical State | Light yellow to dark brown solid | --INVALID-LINK-- |

| Melting Point | 45-48 °C | --INVALID-LINK-- |

| Boiling Point | 130 °C at 12 mmHg | --INVALID-LINK-- |

| Solubility | Insoluble in water | --INVALID-LINK-- |

| XLogP3 | 3.1 | --INVALID-LINK-- |

Spectroscopic Data

The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the methyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.10 | d | 2.0 | H-3 |

| 7.62 | dd | 2.0, 8.2 | H-5 |

| 7.24 | d | 8.2 | H-6 |

| 2.55 | s | - | -CH₃ |

Solvent: CDCl₃. Data sourced from ChemicalBook.[2]

The ¹³C NMR spectrum confirms the presence of seven distinct carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 149.5 | C-2 (C-NO₂) |

| 136.0 | C-1 (C-CH₃) |

| 134.1 | C-5 |

| 132.6 | C-3 |

| 127.5 | C-6 |

| 119.6 | C-4 (C-Br) |

| 20.1 | -CH₃ |

Solvent: CDCl₃. Data sourced from ChemicalBook.[2]

The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3019 | C-H stretching (aromatic) |

| 1526 | N-O asymmetric stretching (nitro group) |

| 1350 | N-O symmetric stretching (nitro group) |

| 1215 | C-N stretching |

Solvent: CDCl₃. Data sourced from ChemicalBook.[2]

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion (M+ and M+2 peaks with approximately equal intensity).

| m/z | Ion |

| 215/217 | [M]⁺ (Molecular ion) |

| 199/201 | [M-O]⁺ |

| 169/171 | [M-NO₂]⁺ |

| 90 | [C₇H₆]⁺ |

Data sourced from PubChem.[1]

Synthesis of this compound

This compound can be synthesized via several routes. A common and effective method involves the Sandmeyer reaction of 4-amino-2-nitrotoluene.

Synthesis Pathway Diagram

Caption: Synthesis of this compound via Sandmeyer reaction.

Detailed Experimental Protocol: Synthesis from 4-Amino-2-nitrotoluene

This protocol is adapted from a procedure described by ChemicalBook.[2]

Materials:

-

4-Amino-2-nitrotoluene (15.24 g, 99 mmol)

-

Deionized water (H₂O)

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (B80452) (NaNO₂)

-

Copper(I) bromide (CuBr)

-

500 mL 3-necked round-bottom flask

-

Condenser

-

Addition funnel

-

Mechanical stirrer

-

Ice bath

-

Steam distillation apparatus

Procedure:

-

Slurry Preparation: In the 500 mL 3-necked flask equipped with a condenser, addition funnel, and stopper, slurry 4-Amino-2-nitrotoluene (15.24 g, 99 mmol) in 125 mL of H₂O.

-

Acidification: Heat the suspension to reflux and add HBr (48%, 51.5 mL) dropwise. Maintain the mixture at reflux for 20 minutes.

-

Cooling: Cool the mixture to 0 °C using an ice bath.

-

Diazotization: Prepare a solution of NaNO₂ (6.45 g, 93 mmol) in 40 mL of H₂O. Add this solution dropwise to the cooled reaction mixture with rapid stirring, maintaining the temperature at 0 °C. Stir the resulting diazonium solution at 0 °C for 15 minutes.

-

Sandmeyer Reaction: In a separate flask, prepare a mechanically stirred mixture of CuBr (15.44 g, 108 mmol) in 75 mL of H₂O and 33 mL of HBr (48%). Cool this mixture to 0-5 °C with an ice bath.

-

Addition of Diazonium Salt: Add the diazonium solution dropwise to the CuBr mixture.

-

Reaction Completion: Stir the thick suspension at room temperature for 20 minutes, then heat on a steam bath for an additional 20 minutes. Let the mixture stand overnight.

-

Purification: Purify the product by steam distillation to afford this compound as yellow prisms.

Yield: Approximately 17.79 g (89%).

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Vismodegib, a first-in-class Hedgehog signaling pathway inhibitor.

Role in the Synthesis of Vismodegib

Vismodegib is an anticancer drug used for the treatment of basal cell carcinoma.[3] The synthesis of Vismodegib can involve a key intermediate derived from a bromo-nitro aromatic compound. The bromo and nitro functionalities allow for sequential chemical modifications to build the complex structure of the final drug molecule.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is largely inactive in adults. However, its aberrant reactivation is implicated in the development of several cancers.

Caption: The Hedgehog signaling pathway and the inhibitory action of Vismodegib.

In the absence of the Hedgehog ligand, the Patched (PTCH1) receptor inhibits the Smoothened (SMO) protein. This inhibition leads to the cleavage of the GLI family of transcription factors into a repressor form. When the Hedgehog ligand binds to PTCH1, the inhibition of SMO is relieved, leading to the activation of GLI transcription factors, which then translocate to the nucleus and activate the transcription of target genes involved in cell proliferation and survival. Vismodegib acts by binding to and inhibiting SMO, thereby blocking the downstream signaling cascade.

Experimental Workflow: Synthesis of a Vismodegib Precursor

The following is a generalized workflow for the synthesis of a key intermediate for Vismodegib, starting from a related bromo-nitro compound, illustrating the type of transformations where this compound derivatives are employed. This workflow is based on synthetic routes described in the literature.[4][5]

Caption: A generalized experimental workflow for the synthesis of Vismodegib.

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its well-defined chemical structure and reactivity make it an important intermediate for the synthesis of a range of target molecules, including complex APIs like Vismodegib. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with a focus on its relevance to drug development professionals. The detailed experimental protocols and diagrams are intended to serve as a practical resource for researchers working with this compound. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in enabling the efficient synthesis of these molecules remains paramount.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitrotoluene from Benzene

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 4-bromo-2-nitrotoluene, a key intermediate in the manufacturing of various pharmaceuticals, agrochemicals, and dyes, starting from benzene (B151609).[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the synthetic workflow.

The synthesis of this compound from benzene is a multi-step process that involves the sequential introduction of methyl, nitro, and bromo functional groups onto the aromatic ring. The order of these reactions is critical to ensure the correct regioselectivity and to maximize the yield of the desired product. The most logical and commonly employed synthetic route involves three main stages:

-

Friedel-Crafts Alkylation: The initial step is the methylation of benzene to form toluene (B28343).

-

Nitration: Toluene is then nitrated to produce a mixture of nitrotoluene isomers, from which 2-nitrotoluene (B74249) is isolated.

-

Bromination: Finally, 2-nitrotoluene is selectively brominated to yield the target compound, this compound.

This guide will elaborate on the specifics of each of these stages, providing detailed experimental procedures and relevant data.

Overall Synthesis Workflow

The following diagram illustrates the complete synthetic pathway from benzene to this compound.

Caption: Overall synthetic route from benzene to this compound.

Step 1: Friedel-Crafts Alkylation of Benzene to Toluene

The first step in the synthesis is the introduction of a methyl group onto the benzene ring via a Friedel-Crafts alkylation reaction.[3] This is typically achieved by reacting benzene with a methyl halide, such as methyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5]

Experimental Protocol

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The outlet of the condenser is connected to a gas trap to neutralize the hydrogen chloride gas evolved during the reaction.

-

Reaction Mixture: The flask is charged with anhydrous aluminum chloride and dry benzene.

-

Addition of Alkylating Agent: Methyl chloride is slowly added to the stirred suspension of aluminum chloride in benzene through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically between 25-30°C, for a specified duration.

-

Work-up: After the reaction is complete, the mixture is cooled in an ice bath and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Purification: The organic layer is separated, washed with water and a dilute sodium bicarbonate solution, and then dried over an anhydrous drying agent like magnesium sulfate. Toluene is then purified by fractional distillation.

| Parameter | Value/Condition |

| Reactants | Benzene, Methyl Chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Molar Ratio (Benzene:CH₃Cl:AlCl₃) | ~ 2:1:0.1 |

| Solvent | Benzene (acts as both reactant and solvent) |

| Temperature | 25-30°C |

| Reaction Time | 2-3 hours |

| Typical Yield | 80-90% |

Step 2: Nitration of Toluene

The second step involves the nitration of the synthesized toluene to introduce a nitro group. This is an electrophilic aromatic substitution reaction carried out with a nitrating mixture of concentrated nitric acid and sulfuric acid.[6] The methyl group of toluene is an ortho-, para-director, leading to the formation of a mixture of 2-nitrotoluene and 4-nitrotoluene, with a small amount of 3-nitrotoluene.[6][7]

Experimental Protocol

-

Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared by slowly adding the sulfuric acid to the nitric acid in a flask cooled in an ice-salt bath.

-

Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Nitration Reaction: Toluene is added to the flask and cooled. The pre-cooled nitrating mixture is then added dropwise from the dropping funnel while maintaining a low temperature (typically below 10°C) to control the reaction and minimize the formation of dinitrated byproducts.[8][9]

-

Reaction Completion: After the addition is complete, the mixture is stirred for an additional period at or slightly above room temperature to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is poured onto crushed ice, and the organic layer containing the nitrotoluene isomers is separated.

-

Purification and Isomer Separation: The organic layer is washed with water, a dilute sodium carbonate solution, and again with water until neutral. The mixture of isomers is then separated. Fractional distillation can be employed to enrich the ortho and para isomers, followed by crystallization to isolate the pure 2-nitrotoluene.[6]

| Parameter | Value/Condition |

| Reactants | Toluene, Nitric Acid (conc.), Sulfuric Acid (conc.) |

| Nitrating Mixture Ratio (H₂SO₄:HNO₃) | Typically 2:1 by volume |

| Temperature | 0-10°C during addition, then room temperature |

| Reaction Time | 1-2 hours |

| Isomer Distribution (approx.) | 55-60% 2-nitrotoluene, 35-40% 4-nitrotoluene, 3-4% 3-nitrotoluene |

| Typical Yield (total isomers) | >95% |

Step 3: Bromination of 2-Nitrotoluene

The final step is the regioselective bromination of 2-nitrotoluene to produce this compound.[10] In this reaction, the directing effects of the existing substituents are crucial. The methyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. The bromine will be directed to the position that is para to the methyl group and meta to the nitro group.

Experimental Protocol

-

Reaction Setup: A three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Reaction Mixture: 2-Nitrotoluene is dissolved in a suitable solvent, such as dichloromethane (B109758) or carbon tetrachloride. A Lewis acid catalyst, such as iron filings or anhydrous iron(III) bromide (FeBr₃), is added to the flask.

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the reaction mixture at room temperature. The reaction is monitored for the evolution of hydrogen bromide gas.

-

Reaction Completion: After the addition of bromine is complete, the mixture is stirred at room temperature or gently heated to ensure the reaction is complete.

-

Work-up: The reaction mixture is cooled and washed with water, a dilute solution of sodium thiosulfate (B1220275) (to remove excess bromine), and finally with a saturated sodium bicarbonate solution.

-

Purification: The organic layer is dried over an anhydrous drying agent, and the solvent is removed by rotary evaporation. The crude product is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure this compound.

| Parameter | Value/Condition |

| Reactants | 2-Nitrotoluene, Bromine (Br₂) |

| Catalyst | Iron filings or Iron(III) Bromide (FeBr₃) |

| Solvent | Dichloromethane or Carbon Tetrachloride |

| Temperature | Room temperature, followed by gentle heating if necessary |

| Reaction Time | 2-4 hours |

| Typical Yield | 70-85% |

Logical Pathway for Electrophilic Substitution

The following diagram illustrates the directing effects of the methyl and nitro groups on the incoming electrophile (bromine) in the final bromination step.

Caption: Directing effects in the bromination of 2-nitrotoluene.

This in-depth guide provides a robust framework for the synthesis of this compound from benzene. The provided protocols and data are based on established chemical principles and practices. Researchers should always adhere to strict safety protocols when handling the hazardous materials involved in this synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [synhet.com]

- 3. testbook.com [testbook.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-NITROTOLUENE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dwsim.fossee.in [dwsim.fossee.in]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. 2-Nitrotoluene - Sciencemadness Wiki [sciencemadness.org]

- 10. This compound | 60956-26-5 [chemicalbook.com]

A Technical Guide to the Regioselective Bromination of o-Nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies governing the regioselective bromination of o-nitrotoluene. A comprehensive understanding of this reaction is critical for the synthesis of various pharmaceutical intermediates and fine chemicals. This document provides a detailed overview of the underlying theory, experimental protocols, and factors influencing product distribution.

Introduction: The Significance of Regioselectivity

The bromination of o-nitrotoluene can yield several isomeric products, primarily through electrophilic aromatic substitution on the benzene (B151609) ring or radical substitution on the methyl group. Controlling the position of bromination—regioselectivity—is paramount for the efficient synthesis of target molecules and the minimization of impurities. The electronic and steric effects of the incumbent methyl and nitro groups are the primary determinants of the reaction's outcome.

Theoretical Framework: Directing Effects in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic bromination of o-nitrotoluene is governed by the interplay of the directing effects of the methyl (-CH₃) and nitro (-NO₂) groups.

-

Methyl Group (-CH₃): As an alkyl group, it is an activating group and an ortho, para-director. It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediates formed during substitution at the ortho and para positions.

-

Nitro Group (-NO₂): This group is strongly deactivating and a meta-director. Through its strong electron-withdrawing inductive and resonance effects, it destabilizes the arenium ion intermediates, particularly when the positive charge is located on the carbon atom bearing the nitro group (ortho and para positions).

In o-nitrotoluene, the positions on the aromatic ring are influenced as follows:

-

Position 3: Ortho to the nitro group and meta to the methyl group. Substitution is disfavored due to the deactivating effect of the nitro group.

-

Position 4: Para to the methyl group and meta to the nitro group. This position is activated by the methyl group and not strongly deactivated by the nitro group, making it a favorable site for electrophilic attack.

-

Position 5: Meta to both the methyl and nitro groups. While meta to the deactivating nitro group, it does not receive significant activation.

-

Position 6: Ortho to the methyl group and ortho to the nitro group. This position is activated by the methyl group but also subject to steric hindrance from the adjacent methyl and nitro groups, and deactivation from the nitro group.

Therefore, the primary products of electrophilic bromination are expected to be 4-bromo-2-nitrotoluene and 2-bromo-6-nitrotoluene (B1266184) , with the former often being the major product due to a combination of electronic activation and reduced steric hindrance compared to the 6-position.

Data Presentation: Regioselective Bromination Methods

While precise, comparative quantitative data on the isomer distribution from the direct bromination of o-nitrotoluene is not extensively detailed in readily available literature, the following tables summarize common methods and expected outcomes based on established chemical principles and reported syntheses.

Table 1: Electrophilic Aromatic (Ring) Bromination of o-Nitrotoluene

| Brominating Agent/Catalyst | Solvent | Temperature | Major Product(s) | Typical Yield | Reference |

| Br₂ / FeBr₃ | Dichloromethane (B109758) or neat | Room Temperature to Reflux | This compound, 2-Bromo-6-nitrotoluene | Moderate to Good | General textbook knowledge |

| NBS / H₂SO₄ | Concentrated H₂SO₄ | Room Temperature | This compound | Good | [1] |

| NBS / Silica Gel | Carbon Tetrachloride | Room Temperature | Predominantly para-substituted products | High | General knowledge on NBS bromination |

Table 2: Radical (Side-Chain) Bromination of o-Nitrotoluene

| Brominating Agent/Initiator | Solvent | Temperature | Major Product | Typical Yield | Reference |

| NBS / AIBN or Benzoyl Peroxide | Carbon Tetrachloride | Reflux | o-Nitrobenzyl bromide | Good | General knowledge on Wohl-Ziegler reaction |

| HBr / H₂O₂ / AIBN | Organic Solvent | 70-80 °C | o-Nitrobenzyl bromide | High | [2] |

Experimental Protocols

General Protocol for Electrophilic Bromination with Br₂/FeBr₃

This protocol is a generalized procedure for the synthesis of bromo-o-nitrotoluene isomers. The ratio of products will depend on the precise reaction conditions.

Materials:

-

o-Nitrotoluene

-

Anhydrous Iron(III) Bromide (FeBr₃)

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bisulfite solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a gas trap

Procedure:

-

In a clean, dry round-bottom flask, dissolve o-nitrotoluene in dichloromethane.

-

Add anhydrous iron(III) bromide to the solution with stirring. The catalyst should be handled in a dry atmosphere as it is hygroscopic.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or GC.

-

Quench the reaction by slowly adding it to an ice-cold solution of sodium bisulfite to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or recrystallization to separate the isomers.

Protocol for Side-Chain Bromination with NBS

This protocol is for the synthesis of o-nitrobenzyl bromide.

Materials:

-

o-Nitrotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or benzoyl peroxide

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Light source (e.g., a sunlamp) can be used to initiate the reaction

Procedure:

-

To a round-bottom flask, add o-nitrotoluene, N-bromosuccinimide, and a catalytic amount of AIBN or benzoyl peroxide.

-

Add carbon tetrachloride as the solvent.

-

Heat the mixture to reflux with vigorous stirring. Irradiation with a light source can facilitate the initiation of the radical reaction.

-

Monitor the reaction by TLC. The reaction is typically complete when the denser succinimide (B58015) byproduct floats on the surface of the CCl₄.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude o-nitrobenzyl bromide.

-

The product can be further purified by recrystallization.

Reaction Mechanisms

Electrophilic Aromatic Substitution

The mechanism for the bromination of the aromatic ring proceeds via a classic electrophilic aromatic substitution pathway.

Radical Side-Chain Bromination

The bromination of the methyl group occurs through a free-radical chain reaction mechanism.

Conclusion

The regioselective bromination of o-nitrotoluene is a nuanced process that can be directed towards either ring or side-chain substitution by careful selection of reagents and reaction conditions. For electrophilic aromatic substitution, the activating, ortho, para-directing methyl group generally dictates the position of bromination, leading primarily to this compound, with 2-bromo-6-nitrotoluene as a common secondary product. Steric factors also play a significant role in determining the final product ratio. Conversely, radical conditions favor the formation of o-nitrobenzyl bromide. A thorough understanding of these competing pathways and the factors that influence them is essential for the successful application of this chemistry in research and development. Further optimization of reaction conditions, potentially guided by computational studies, could lead to even greater control over the regioselectivity of this important transformation.

References

An In-depth Technical Guide to Electrophilic Substitution on 4-Bromotoluene

Executive Summary: This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) reactions on 4-bromotoluene (B49008). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document details the underlying principles of regioselectivity governed by the interplay of the methyl and bromo substituents. Key reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation, are examined in detail. For each reaction, this guide presents quantitative data on isomer distribution, detailed experimental protocols, and mechanistic diagrams to provide a thorough understanding of the synthesis and behavior of 4-bromotoluene derivatives.

Introduction to Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the functionalization of aromatic rings. The reaction mechanism proceeds in two principal steps:

-

Attack by the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.

-

Deprotonation: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromatic system and yielding the substituted product.

In substituted benzenes, the nature of the existing substituents profoundly influences both the rate of reaction and the position (regioselectivity) of the incoming electrophile.

Regioselectivity in 4-Bromotoluene: A Technical Analysis

The regiochemical outcome of electrophilic substitution on 4-bromotoluene is determined by the combined electronic and steric effects of the methyl (-CH₃) and bromo (-Br) groups.

Electronic Effects of Substituents

-

Methyl Group (-CH₃): The methyl group is an activating substituent. It donates electron density to the ring through an inductive effect and hyperconjugation. This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene. It is an ortho, para-director.

-

Bromo Group (-Br): The bromo group is a deactivating substituent. It is highly electronegative and withdraws electron density from the ring via the inductive effect (-I), making the ring less reactive. However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R), which stabilizes the carbocation intermediate when the attack is at the ortho or para positions. This resonance effect makes the bromo group an ortho, para-director, despite its deactivating nature.

Analysis of Sigma Complex Stability

In a disubstituted benzene, the most activating group generally controls the position of substitution. In 4-bromotoluene, the activating methyl group's directing effect is dominant over the deactivating bromo group.

-

The methyl group at C1 directs incoming electrophiles to the C2 and C6 positions (ortho).

-

The bromo group at C4 directs incoming electrophiles to the C3 and C5 positions (ortho to the bromine).

Because the methyl group is activating, the transition states leading to substitution at the C2 and C6 positions are lower in energy than those for substitution at the C3 and C5 positions. Consequently, electrophilic attack occurs predominantly at the positions ortho to the methyl group.

Key Electrophilic Substitution Reactions of 4-Bromotoluene

The following sections detail the major electrophilic substitution reactions performed on 4-bromotoluene, including quantitative data on product distribution and detailed experimental protocols.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. As predicted by the directing effects, nitration of 4-bromotoluene yields primarily 4-bromo-2-nitrotoluene.[1] Dinitration can also occur under more forcing conditions, leading to 4-bromo-2,6-dinitrotoluene.[1]

| Electrophile | Reagents & Conditions | Major Product | Minor Product(s) | Reference |

| NO₂⁺ | HNO₃, Acetic Anhydride (B1165640) | This compound | 4-Bromo-3-nitrotoluene, Adducts | [2] |

| NO₂⁺ | HNO₃, H₂SO₄ | 4-Bromo-2,6-dinitrotoluene | Not specified | [1] |

This protocol is adapted from standard procedures for the nitration of substituted benzenes.[3][4]

Materials:

-

4-Bromotoluene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Preparation of Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C. Slowly add 15 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature remains below 10 °C.

-

Reaction Setup: In a separate 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (58.5 mmol) of 4-bromotoluene in 20 mL of dichloromethane. Cool this flask in an ice-water bath to 0-5 °C.

-

Addition: Add the cold nitrating mixture dropwise to the stirred 4-bromotoluene solution over 30 minutes. Maintain the internal temperature between 0 °C and 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice. Transfer the mixture to a separatory funnel.[3]

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid, caution: CO₂ evolution), and finally with 50 mL of brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product (a mixture of isomers) can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like ethanol (B145695) to isolate the major this compound isomer.

Halogenation

Halogenation, such as bromination, introduces a halogen atom onto the ring. The reaction typically requires a Lewis acid catalyst like FeBr₃ to polarize the Br-Br bond, creating a potent electrophile. The reaction with 4-bromotoluene is expected to yield 2,4-dibromotoluene (B1294801) as the major product.

| Electrophile | Reagents & Conditions | Major Product (Predicted) | Minor Product(s) (Predicted) |

| "Br⁺" | Br₂, FeBr₃, in CCl₄ | 2,4-Dibromotoluene | 3,4-Dibromotoluene |

This protocol is a general procedure for the catalyzed bromination of an activated aromatic ring.

Materials:

-

4-Bromotoluene

-

Iron (Fe) filings or anhydrous Iron(III) Bromide (FeBr₃)

-

Bromine (Br₂)

-

Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM) (solvent)

-

10% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place 8.55 g (50 mmol) of 4-bromotoluene and 0.5 g of iron filings in 25 mL of CCl₄. Protect the apparatus from moisture with a drying tube.

-

Addition: In the dropping funnel, place 8.8 g (2.8 mL, 55 mmol) of bromine dissolved in 10 mL of CCl₄. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The onset of the reaction is indicated by the evolution of HBr gas.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours or until the red color of bromine has mostly disappeared. The reaction can be gently warmed to 40-50 °C to ensure completion.

-

Work-up: Cool the reaction mixture and slowly add 30 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer and wash it with 30 mL of 10% NaOH solution to remove unreacted bromine and HBr, followed by a wash with 30 mL of water.

-

Drying and Concentration: Dry the organic layer with anhydrous Na₂SO₄, filter, and remove the solvent by distillation or rotary evaporation.

-

Purification: The crude 2,4-dibromotoluene can be purified by vacuum distillation or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid (-SO₃H) group using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. The electrophile is sulfur trioxide, SO₃. The reaction is reversible. As with other EAS reactions on 4-bromotoluene, substitution is expected to occur primarily at the C2 position.

The following data is illustrative, based on typical outcomes for the sulfonation of substituted bromotoluenes.[4]

| Electrophile | Reagents & Conditions | Major Product | Minor Product(s) |

| SO₃ | Fuming H₂SO₄ (20% SO₃), 0 °C, 2h | 4-Bromo-2-methylbenzenesulfonic acid | 4-Bromo-3-methylbenzenesulfonic acid |

| SO₃ | Conc. H₂SO₄, 80 °C, 4h | 4-Bromo-2-methylbenzenesulfonic acid | 4-Bromo-3-methylbenzenesulfonic acid |

This protocol is adapted from the methodology for the sulfonation of ortho-bromotoluene.[2][5]

Materials:

-

4-Bromotoluene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Chloride (NaCl)

-

Ice

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 17.1 g (0.1 mol) of 4-bromotoluene. Cool the flask in an ice bath.

-

Addition of Sulfuric Acid: Slowly add 11.8 g (6.4 mL, 0.12 mol) of concentrated sulfuric acid to the 4-bromotoluene with continuous stirring, keeping the temperature below 10°C.[2]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C for 2-3 hours. Monitor the reaction's progress by checking the solubility of an aliquot in water.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it over 100 g of crushed ice with stirring. This will precipitate the sulfonic acid product.[2]

-

Isolation (Salting Out): To decrease the solubility of the sulfonic acid in the aqueous solution, add a sufficient amount of sodium chloride to saturate the solution. The sulfonic acid will precipitate as its sodium salt.[2]

-

Filtration and Washing: Filter the precipitated sodium 4-bromo-2-methylbenzenesulfonate using a Büchner funnel. Wash the solid with a cold, saturated sodium chloride solution to remove any remaining acid.

-

Purification: The crude sodium salt can be purified by recrystallization from an ethanol/water mixture.

-

Drying: Dry the purified product in a vacuum oven.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The reaction forms a resonance-stabilized acylium ion (R-C≡O⁺) as the active electrophile.[7] The resulting ketone product is deactivated, which conveniently prevents polysubstitution. For 4-bromotoluene, acylation is expected to occur at the C2 position, ortho to the activating methyl group.

| Acylating Agent | Reagents & Conditions | Major Product (Predicted) |

| Acetyl Chloride | AlCl₃, DCM, 0 °C to RT | 2-Acetyl-4-bromotoluene |

| Propionyl Chloride | AlCl₃, DCM, 0 °C to RT | 4-Bromo-2-propionyltoluene |

This protocol is adapted from general procedures for Friedel-Crafts acylation.[3][8]

Materials:

-

4-Bromotoluene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a dropping funnel. Protect the system from atmospheric moisture with a drying tube. Add 9.4 g (70 mmol) of anhydrous AlCl₃ to the flask, followed by 50 mL of anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add 5.0 g (4.5 mL, 64 mmol) of acetyl chloride to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10 minutes.

-

Substrate Addition: After the complex has formed, add a solution of 10.0 g (58.5 mmol) of 4-bromotoluene in 15 mL of anhydrous DCM to the dropping funnel. Add this solution dropwise to the reaction mixture over 20-30 minutes, keeping the temperature below 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 60 minutes.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl to decompose the aluminum chloride complex.[3]

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with 2x25 mL portions of DCM.

-

Washing: Combine the organic layers and wash with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the DCM under reduced pressure.

-

Purification: The crude product, 2-acetyl-4-bromotoluene, can be purified by vacuum distillation or recrystallization.

Conclusion

The electrophilic substitution of 4-bromotoluene is a well-defined process governed by the directing effects of its substituents. The activating methyl group is the dominant director, leading to substitution primarily at the C2 and C6 positions. This guide has provided the theoretical framework, quantitative data, and detailed experimental protocols for key transformations including nitration, halogenation, sulfonation, and Friedel-Crafts acylation. These reactions provide synthetically valuable intermediates for the development of pharmaceuticals, agrochemicals, and other advanced materials. A thorough understanding of the principles and procedures outlined herein is essential for professionals seeking to utilize 4-bromotoluene in complex organic synthesis.

References

- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 2. benchchem.com [benchchem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. benchchem.com [benchchem.com]

- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 6. Friedel–Crafts Acylation [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

The Dichotomy of Directing Effects: A Technical Guide to the Influence of Methyl and Nitro Groups in Electrophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the directing effects of the methyl and nitro functional groups on the toluene (B28343) ring in the context of electrophilic aromatic substitution (EAS). Understanding these effects is fundamental to synthetic organic chemistry, particularly in the rational design and synthesis of pharmaceutical compounds where regioselectivity is paramount. This document details the underlying electronic principles, provides quantitative data on product distributions for various EAS reactions, outlines a standard experimental protocol for nitration, and uses visualizations to clarify reaction mechanisms and logical workflows.

Core Principles of Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a cornerstone reaction class for functionalizing aromatic rings. The mechanism proceeds via a two-step pathway:

-

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring.

The presence of a substituent on the benzene (B151609) ring profoundly influences both the rate of reaction (reactivity) and the position of the incoming electrophile (regioselectivity). These effects are governed by the interplay of inductive and resonance effects exerted by the substituent.

-

Inductive Effects (I): These are transmitted through sigma (σ) bonds and arise from differences in electronegativity between the atoms of the substituent and the ring carbon. Electron-donating groups (+I) push electron density into the ring, while electron-withdrawing groups (-I) pull electron density from it.

-

Resonance Effects (M or R): These occur through the π-system and involve the delocalization of lone pairs or π-electrons from the substituent into the ring (+M) or from the ring into the substituent (-M).[1][2][3]

Case Study 1: The Methyl Group in Toluene - An Activating, Ortho-, Para-Director

The methyl group (-CH₃) on toluene serves as a classic example of an activating, ortho-, para-directing substituent. Toluene reacts faster than benzene in EAS reactions, with substitution occurring primarily at the ortho (2-) and para (4-) positions.[4][5]

Electronic Effects of the Methyl Group

The directing effect of the methyl group is a result of two electron-donating mechanisms:

-

Inductive Effect (+I): The sp³-hybridized carbon of the methyl group is less electronegative than the sp²-hybridized carbons of the benzene ring. This results in a net donation of electron density through the σ-bond, enriching the entire ring.[6]

-

Hyperconjugation (+M): This is a stabilizing interaction that involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the aromatic ring.[6][7] This effect specifically increases the electron density at the ortho and para positions, as depicted by the resonance structures. This makes these positions more nucleophilic and thus more susceptible to electrophilic attack.[6][8]

Mechanism and Intermediate Stability

The ortho-, para-directing nature of the methyl group is best understood by examining the stability of the sigma complex intermediates formed during electrophilic attack.

As shown in Figure 1, attack at the ortho and para positions allows for a resonance structure where the positive charge is located on the carbon atom directly attached to the methyl group (C1). This tertiary carbocation is significantly stabilized by both the inductive and hyperconjugative effects of the methyl group. In contrast, meta attack results in intermediates where the positive charge is never located on C1, meaning the intermediate does not receive this extra stabilization. Consequently, the activation energies for ortho and para attack are lower, leading to faster reaction rates and the predominance of these isomers.[4]

Quantitative Data on Isomer Distribution

The directing effect of the methyl group is evident in the product distributions of various EAS reactions. While ortho and para isomers are always favored, the specific ratio is influenced by factors such as the nature of the electrophile and reaction conditions, particularly steric hindrance at the ortho positions.

| Reaction | Electrophile/Conditions | Ortho (%) | Meta (%) | Para (%) | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | 57 - 59 | 4 - 5 | 37 - 38 | [9][10] |

| Chlorination | Cl₂ / Fe catalyst | ~60 | ~1 | ~39 | [9] |

| Sulfonation | SO₃ in liquid SO₂ (-12.5°C) | 10.0 | 0.7 | 89.2 | [11] |

| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ (0°C) | 54 | 17 | 29 | [12][13] |

| Friedel-Crafts Alkylation | CH₃Cl / AlCl₃ (25°C) | 3 | 69 | 28 | [12][13] |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Trace | Trace | >99 | [13] |

Note: The Friedel-Crafts alkylation of toluene is a notable case where the product distribution is highly sensitive to temperature. At higher temperatures, the reaction becomes reversible, and the product ratio shifts to favor the more thermodynamically stable meta-xylene.[14]

Experimental Protocol: Mononitration of Toluene

This protocol outlines a standard laboratory procedure for the electrophilic nitration of toluene.

Materials:

-

Toluene (1.0 mL)

-

Concentrated Nitric Acid (1.0 mL)

-

Concentrated Sulfuric Acid (1.0 mL)

-

Diethyl Ether

-

10% Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Ice-water bath, 5 mL conical vial with spin vane, stirrer, separatory funnel.

Procedure:

-

Preparation of Nitrating Mixture: Place a 5 mL conical vial equipped with a spin vane in an ice-water bath on a magnetic stirrer. Carefully add 1.0 mL of concentrated nitric acid to the vial. While stirring, slowly add 1.0 mL of concentrated sulfuric acid. Allow the mixture to cool.[1]

-

Reaction: Slowly add 1.0 mL of toluene dropwise to the cold, stirring nitrating mixture over a period of approximately 5 minutes. Control the rate of addition to maintain a low temperature and prevent excessive heat generation.[1]

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature while continuing to stir for an additional 5-10 minutes.[1][15]

-

Quenching and Extraction: Transfer the reaction mixture to a small separatory funnel containing 10 mL of cold water. Rinse the conical vial with two 4 mL portions of diethyl ether and add the rinsings to the separatory funnel.[1]

-

Work-up: Gently shake the separatory funnel, venting frequently. Allow the layers to separate and remove the lower aqueous layer.

-

Washing: Wash the organic layer sequentially with 10 mL of 10% sodium bicarbonate solution (vent frequently to release CO₂ gas) and then with 5 mL of water.[1]

-

Drying and Isolation: Discard the aqueous layer and transfer the organic layer to a clean flask. Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent.

-

Solvent Removal: Evaporate the diethyl ether using a rotary evaporator or a gentle stream of air in a fume hood to yield the product, a mixture of nitrotoluene isomers.

-